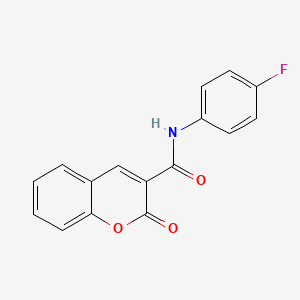

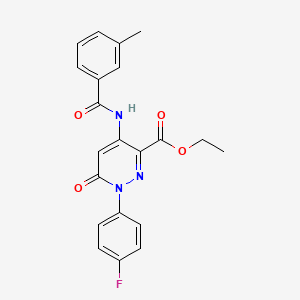

N-(4-fluorophenyl)-2-oxochromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorophenyl)-2-oxochromene-3-carboxamide, also known as FPhOC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

- Application : Researchers have modified EP thermosets by incorporating benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) . These modified thermosets exhibit improved flame retardancy, achieving a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO scavenges free radicals during combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration .

- Application : Derivatives of N-(4-fluorophenyl)piperidin-4-amine have been synthesized and screened for their antimicrobial activities. These compounds hold promise as potential antimicrobial agents.

- Application : Researchers have used 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole in docking studies. Validating docking protocols using known ligands aids drug discovery and design .

- Application : Hydrazinecarboxamide, N-(4-fluorophenyl) (FMH) is employed in mitochondrial dysfunction studies. It helps investigate respiration, reactive oxygen species, and metabolic pathways in bacteria.

- Application : Researchers have used 1-[(1S)-(4-fluorophenyl)-((1’S)-1-naphthyl)ethyl]triflate in organic synthesis. Triflation reactions are crucial for introducing leaving groups in palladium-catalyzed cross-coupling reactions .

Flame Retardant Epoxy Resins

Antimicrobial Agents

Molecular Docking Studies

Mitochondrial Dysfunction Studies

Triflation Reactions in Organic Synthesis

These diverse applications highlight the versatility and potential impact of this compound in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study. 🌟

作用機序

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer drugs .

Mode of Action

These interactions can lead to the inhibition of the target enzyme, thereby affecting the cell cycle .

Biochemical Pathways

Inhibition of this enzyme could lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is crucial for its efficacy as a drug.

Result of Action

This would prevent the proliferation of cells, which could be particularly beneficial in the context of cancer treatment .

特性

IUPAC Name |

N-(4-fluorophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXFKAVYIKTFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836352.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2836365.png)

![N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2836368.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)